molecular formula C16H25N3O4 B7053851 N-[1-[5-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide

N-[1-[5-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide

Cat. No.: B7053851
M. Wt: 323.39 g/mol
InChI Key: CMSNKMMFEOKOIC-UHFFFAOYSA-N
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Description

N-[1-[5-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a cyclohexyl group, and an acetamide moiety. The presence of the 1,2,4-oxadiazole ring is particularly noteworthy due to its significance in medicinal chemistry and material science .

Properties

IUPAC Name

N-[1-[5-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-12(20)18-15(6-4-3-5-7-15)13-17-14(23-19-13)16(21-2)8-10-22-11-9-16/h3-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSNKMMFEOKOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCC1)C2=NOC(=N2)C3(CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method is efficient and allows for the creation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the oxadiazole ring or the cyclohexyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced oxadiazole rings.

Scientific Research Applications

N-[1-[5-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[5-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,4-oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

N-[1-[5-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyoxan-4-yl group and the cyclohexyl ring differentiates it from other oxadiazole derivatives, potentially leading to unique interactions and applications .

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